molecular formula C18H21FN4O2S B2586690 N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 1105250-55-2

N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

Cat. No. B2586690
M. Wt: 376.45
InChI Key: PNKRWXUJVSRLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a useful research compound. Its molecular formula is C18H21FN4O2S and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Activity

Novel fluorine-substituted compounds have demonstrated significant anti-cancer activity against human cancer cell lines, including lung, breast, and CNS cancers. These compounds show potential at low concentrations compared to traditional chemotherapy agents, suggesting their utility in cancer treatment strategies (Hammam et al., 2005).

Antipsychotic Agents

Compounds with a structure closely related to the one have shown an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This indicates potential applications as novel antipsychotic agents with possibly fewer side effects compared to current treatments (Wise et al., 1987).

Anti-Inflammatory and Analgesic Activities

Synthesized derivatives have been evaluated for their anti-inflammatory and analgesic activities, showing promising results against carrageenan-induced rat paw edema and in albino mice using the writhing test. These findings suggest potential applications in developing new anti-inflammatory and analgesic drugs (Khalifa & Abdelbaky, 2008).

Apoptosis Promotion in Cancer Cells

Certain derivatives have been synthesized and evaluated for cytotoxicity and apoptotic activity, showing potent anti-proliferative activity against various cancer cell lines. This suggests their use in inducing apoptosis in cancer cells, offering a potential pathway for cancer treatment (Liu et al., 2019).

Phosphodiesterase Inhibition

One compound has been characterized as a potent and selective inhibitor of phosphodiesterase 9, highlighting its potential in the treatment of neurological disorders such as Alzheimer's disease. This opens a new avenue for therapeutic intervention in neurodegenerative diseases (Wunder et al., 2005).

properties

IUPAC Name

N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c1-11(2)18(25)21-17-14-9-26-10-15(14)22-23(17)8-16(24)20-7-12-3-5-13(19)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKRWXUJVSRLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

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